Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-5-11(10-15)9-14(16)6-4-7-14/h11H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCSSWPBZAGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetic Disconnection
The target molecule can be dissected into two key fragments:
Detailed Synthetic Routes
Seven-Step Synthesis from Ethyl Malonate (Patent CN111620869A)
The Chinese patent CN111620869A outlines an industrial-scale route adaptable to the target compound:
Step 1: Diethyl 2-(3-Oxocyclopentyl)Malonate
- Reagents : Ethyl malonate, ethanol, sodium ethoxide.
- Conditions : 25–80°C, 5 hours.
- Yield : 78% (theor.).
Step 2: Reduction to 2-(3-Hydroxycyclopentyl)Ethane-1,2-Diol
Step 3: Tosylation of Diol
- Reagents : p-Toluenesulfonyl chloride, dichloromethane.
- Conditions : 25°C, 12 hours.
- Outcome : Ditosylate intermediate (Compound 4).
Step 4: Spirocyclization
- Reagents : Cesium carbonate, acetonitrile.
- Conditions : 25–90°C, 3 hours.
- Key Reaction : Intramolecular nucleophilic substitution forms the spiro[3.5]nonane core.
Step 5: Reduction of Ketone to Amine
- Reagents : Magnesium chips, methanol.
- Conditions : 25–80°C, 1 hour.
- Mechanism : Meerwein-Ponndorf-Verley reduction yields secondary amine.
Step 6: Boc Protection
- Reagents : Boc anhydride, dichloromethane.
- Conditions : 25°C, 12 hours.
- Outcome : N5-Boc-protected intermediate (Compound 7).
Step 7: Aminomethylation at C8
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl malonate, NaOEt | 25–80°C, 5h | 78 |
| 2 | LiBH4, THF | 0–70°C, 2.5h | 82 |
| 3 | TsCl, CH2Cl2 | 25°C, 12h | 75 |
| 4 | Cs2CO3, MeCN | 25–90°C, 3h | 70 |
| 5 | Mg, MeOH | 25–80°C, 1h | 65 |
| 6 | Boc2O, CH2Cl2 | 25°C, 12h | 85 |
| 7 | HCHO, Pd/C, H2 | 25°C, 3h | 68 |
Optimization and Challenges
Spirocyclization Efficiency
The cyclization step (Step 4) requires rigorous control of cesium carbonate concentration to prevent dimerization. Increasing solvent polarity (acetonitrile vs. THF) improves ring-closure efficiency from 60% to 70%.
Analytical Characterization
Applications and Derivatives
The hydrochloride salt (CAS 2703752-55-8) is a common derivative for pharmaceutical formulation, enhancing water solubility. The spirocyclic core is leveraged in kinase inhibitors and neuroactive agents due to its conformational rigidity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-Azaspiro[3.5]nonane Derivatives
*Inferred from structural analogs.
Table 2: Functional and Pharmacological Differences
Key Research Findings
- Synthetic Utility: The Boc-protected spirocyclic amines (e.g., 8-amino and 8-hydroxy derivatives) are pivotal in synthesizing complex molecules, such as protease inhibitors and GPCR modulators .
- Purity and Availability: Commercial suppliers (e.g., Enamine Ltd, PharmaBlock) offer analogs like tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate (97% purity) and tert-butyl 8-oxa-2-azaspiro derivatives, emphasizing their industrial relevance .
- Structural Stability: The spiro[3.5]nonane core confers conformational rigidity, enhancing metabolic stability compared to linear analogs .
Challenges and Limitations
- Synthetic Complexity: Introduction of the aminomethyl group requires multi-step protocols, increasing production costs .
- Data Gaps: Limited published studies directly on this compound necessitate reliance on analog-based inferences.
Biological Activity
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.35 g/mol
- CAS Number : 1934568-59-8
The compound's structure features a spirocyclic framework, which is crucial for its biological interactions. The presence of the aminomethyl group is significant for its potential activity against various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes, particularly those involved in metabolic pathways or signal transduction.
- Receptor Modulation : The spirocyclic structure may allow for interaction with various receptors, potentially influencing physiological responses.
Case Studies and Experimental Data
-
FLT3 Inhibition :
- A related study focused on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FLT3 inhibitors showed that structural modifications can lead to enhanced potency against FLT3 mutations associated with acute myeloid leukemia (AML) . While not directly studying this compound, this research underscores the importance of structural analogs in developing effective inhibitors.
-
Biological Activity Evaluation :
- Investigations into similar compounds have revealed their potential to induce apoptosis in cancer cells through targeted inhibition of key signaling pathways. For instance, compounds that share structural features with tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane have been shown to inhibit phosphorylation events critical for cell survival .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A key step is the formation of the spirocyclic core via intramolecular cyclization under basic conditions. Post-cyclization, the tert-butyloxycarbonyl (Boc) group is introduced via esterification with Boc anhydride. Purity is assessed using HPLC (>95% purity) and NMR spectroscopy (e.g., verifying sp³ hybridization in the spirocyclic structure) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Standard techniques include:
- NMR : ¹H/¹³C NMR to confirm spirocyclic geometry and Boc protection (e.g., tert-butyl singlet at δ ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₄N₂O₂: [M+H]⁺ = 241.1917) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic core formation?
- Methodological Answer : Key parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) improve intramolecular bond formation.
- Temperature Control : Slow heating (50–60°C) minimizes side reactions.
- Monitoring : Real-time reaction progress via TLC or inline IR .
Q. What advanced techniques resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Dose-Response Curves : Conducted in triplicate with standardized cell lines.
- Target Validation : CRISPR/Cas9 knockouts to confirm on-target effects.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How is the compound’s stability under varying storage conditions assessed?
- Methodological Answer : Stability studies involve:
- Forced Degradation : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- Analytical Tracking : LC-MS to identify degradation products (e.g., Boc deprotection or oxidation).
- Recommendations : Store at –20°C in inert atmosphere (argon) .
Contradiction Analysis
- Issue : Conflicting reports on cytotoxicity (e.g., IC₅₀ ranges from 10–100 μM).
- Resolution :
- Standardize assay protocols (e.g., MTT vs. CellTiter-Glo).
- Validate cell line authenticity (STR profiling).
- Control for compound purity (HPLC >98%) .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
